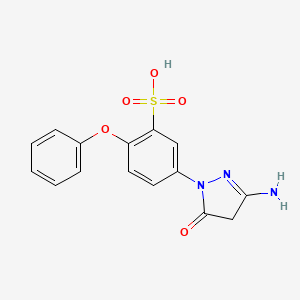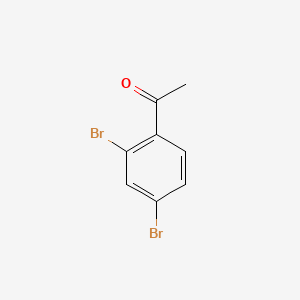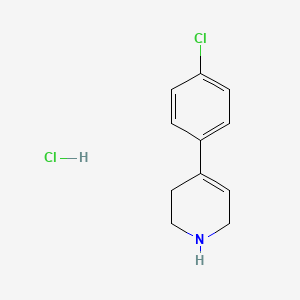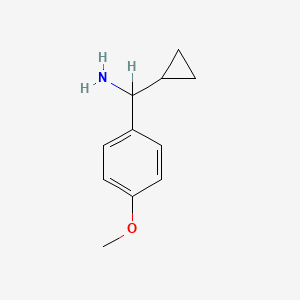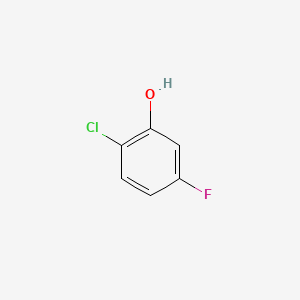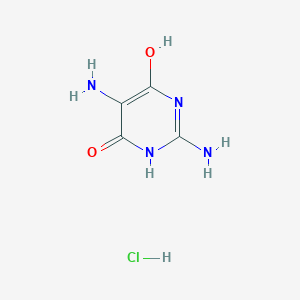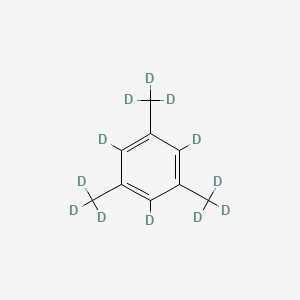
Mésitylène-d12
Vue d'ensemble
Description
Mesitylene-d12, also known as 1,3,5-Trimethylbenzene-d12, is a deuterated form of mesitylene. It is a colorless liquid with a sweet aromatic odor. The compound has the molecular formula C9D12 and a molecular weight of 132.27 g/mol . Deuterated compounds like Mesitylene-d12 are often used in nuclear magnetic resonance (NMR) spectroscopy due to their unique properties.
Applications De Recherche Scientifique
Mesitylene-d12 has several applications in scientific research:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to its deuterated nature, Mesitylene-d12 is used as a solvent in NMR spectroscopy to avoid interference from hydrogen atoms.
Isotope Labeling: It is used in studies involving isotope effects and reaction mechanisms.
Chemical Synthesis: Mesitylene-d12 serves as a starting material for the synthesis of other deuterated compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Mesitylene-d12 can be synthesized through the deuteration of mesitylene (1,3,5-trimethylbenzene). The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .
Industrial Production Methods: Industrial production of Mesitylene-d12 typically involves the same deuteration process but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity of the deuterated product. The use of high-purity deuterium gas and efficient catalysts is crucial in this process .
Analyse Des Réactions Chimiques
Types of Reactions: Mesitylene-d12 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Substitution: Bromination of Mesitylene-d12 can occur to form mesityl bromide (1-bromo-2,4,6-trimethylbenzene) using bromine (Br2).
Common Reagents and Conditions:
Oxidation: Nitric acid (HNO3) is commonly used as an oxidizing agent.
Substitution: Bromine (Br2) is used for bromination reactions.
Major Products Formed:
Oxidation: Trimesic acid (C9H6D6O6)
Substitution: Mesityl bromide (C9H11D3Br)
Mécanisme D'action
The mechanism of action of Mesitylene-d12 is primarily related to its use in NMR spectroscopy. The deuterium atoms in Mesitylene-d12 do not produce signals in the proton NMR spectrum, allowing for clearer observation of the sample being studied. This makes it an invaluable tool in the analysis of complex molecular structures .
Comparaison Avec Des Composés Similaires
Mesitylene (1,3,5-Trimethylbenzene): The non-deuterated form of Mesitylene-d12.
1,2,4-Trimethylbenzene (Pseudocumene): An isomer of mesitylene with methyl groups at different positions.
1,2,3-Trimethylbenzene (Hemimellitene): Another isomer of mesitylene with a different arrangement of methyl groups.
Uniqueness: Mesitylene-d12 is unique due to its deuterated nature, which makes it particularly useful in NMR spectroscopy. The presence of deuterium atoms instead of hydrogen atoms reduces background signals, allowing for more accurate and detailed analysis of the sample .
Propriétés
IUPAC Name |
1,3,5-trideuterio-2,4,6-tris(trideuteriomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12/c1-7-4-8(2)6-9(3)5-7/h4-6H,1-3H3/i1D3,2D3,3D3,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHZEENZYGFFBQ-ZPMNDIOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])[2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369905 | |
| Record name | Mesitylene-d12 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69441-16-3 | |
| Record name | Mesitylene-d12 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 69441-16-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is mesitylene-d12 chosen as a solvent in studies involving resorcinarene cavitands and capsules?
A1: Mesitylene-d12 is selected due to its inability to compete for the binding sites within the cavitands and capsules. This characteristic allows researchers to specifically study the interaction of desired guest molecules with the host structures without interference from the solvent [, ]. Its aromatic nature also allows for good solubility of the often large, aromatic host molecules.
Q2: Can you provide an example of how mesitylene-d12 helps elucidate host-guest interactions in the provided research?
A2: In one study [], a cavitand-capsule chimera (1) was synthesized and its molecular recognition properties were investigated. Using mesitylene-d12 as the NMR solvent, researchers observed distinct signals for guests binding within the cavitand (1-adamantylcarbonitrile, 10a) and capsule (trans-4,4’-dimethylstilbene, 9a) compartments of the chimera. This demonstrated the simultaneous and independent binding of different guest molecules within the two distinct cavities.
Q3: How does the use of mesitylene-d12 in Diffusion Ordered Spectroscopy (DOSY) aid in studying supramolecular assemblies?
A3: DOSY NMR experiments performed in mesitylene-d12 helped confirm the formation of a unique supramolecular assembly comprised of the cavitand-capsule chimera and its guests []. The distinct diffusion coefficients observed for the assembly (12•9a•10a2) versus smaller, faster-diffusing molecules like free mesitylene-d12, 9a, and 10a provided strong evidence for the existence of a stable, discrete supramolecular structure.
Q4: Beyond studying host-guest chemistry, has mesitylene-d12 been utilized in other research areas showcased in the articles?
A4: Yes, one study [, ] investigated the oxidation of toluene derivatives by a nonheme iron(IV)-oxo complex. Mesitylene-d12 served as a substrate in kinetic isotope effect (KIE) experiments, replacing mesitylene to probe the mechanism of C-H bond cleavage. The significant decrease in KIE observed with increasing acid concentration, along with the acceleration of the oxidation rate, provided insights into the rate-determining step involving electron transfer from the toluene derivative to the protonated iron(IV)-oxo complex.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


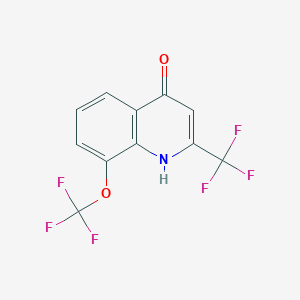

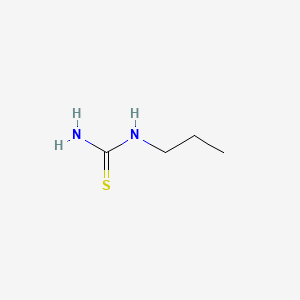
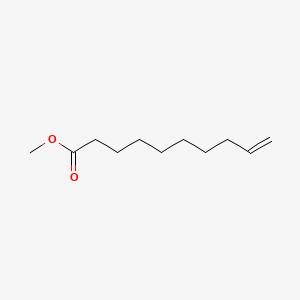
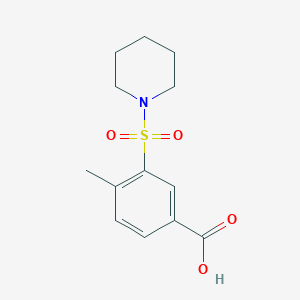
![1-[3-(Trifluoromethyl)benzyl]piperazine](/img/structure/B1586213.png)
